molecular formula C16H12O2S B5850606 3-[(5-methyl-2-thienyl)methylene]-5-phenyl-2(3H)-furanone

3-[(5-methyl-2-thienyl)methylene]-5-phenyl-2(3H)-furanone

Cat. No. B5850606
M. Wt: 268.3 g/mol
InChI Key: KEUXZQPSYWPVMZ-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(5-methyl-2-thienyl)methylene]-5-phenyl-2(3H)-furanone, also known as MTM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-[(5-methyl-2-thienyl)methylene]-5-phenyl-2(3H)-furanone is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell signaling pathways. 3-[(5-methyl-2-thienyl)methylene]-5-phenyl-2(3H)-furanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. 3-[(5-methyl-2-thienyl)methylene]-5-phenyl-2(3H)-furanone has also been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), which is a protein involved in the regulation of insulin signaling.
Biochemical and Physiological Effects:
3-[(5-methyl-2-thienyl)methylene]-5-phenyl-2(3H)-furanone has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-microbial effects. 3-[(5-methyl-2-thienyl)methylene]-5-phenyl-2(3H)-furanone has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the development of various inflammatory diseases. 3-[(5-methyl-2-thienyl)methylene]-5-phenyl-2(3H)-furanone has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which makes it a promising candidate for cancer therapy. Additionally, 3-[(5-methyl-2-thienyl)methylene]-5-phenyl-2(3H)-furanone has been shown to possess anti-microbial properties, which make it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

3-[(5-methyl-2-thienyl)methylene]-5-phenyl-2(3H)-furanone has several advantages for lab experiments, including its easy synthesis, moderate to high yield, and diverse applications. However, 3-[(5-methyl-2-thienyl)methylene]-5-phenyl-2(3H)-furanone also has some limitations, including its limited solubility in water and its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for research on 3-[(5-methyl-2-thienyl)methylene]-5-phenyl-2(3H)-furanone, including the development of new synthetic methods for 3-[(5-methyl-2-thienyl)methylene]-5-phenyl-2(3H)-furanone and its derivatives, the investigation of its potential applications in the treatment of various diseases, and the exploration of its potential applications in material science and environmental science. Additionally, further research is needed to fully understand the mechanism of action of 3-[(5-methyl-2-thienyl)methylene]-5-phenyl-2(3H)-furanone and its derivatives and to determine their potential toxicity and side effects.

Synthesis Methods

3-[(5-methyl-2-thienyl)methylene]-5-phenyl-2(3H)-furanone can be synthesized using a variety of methods, including the reaction between 5-methyl-2-thiophenecarboxaldehyde and benzaldehyde in the presence of a base. The reaction yields 3-[(5-methyl-2-thienyl)methylene]-5-phenyl-2(3H)-furanone in a moderate to high yield, depending on the reaction conditions.

Scientific Research Applications

3-[(5-methyl-2-thienyl)methylene]-5-phenyl-2(3H)-furanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 3-[(5-methyl-2-thienyl)methylene]-5-phenyl-2(3H)-furanone has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. In material science, 3-[(5-methyl-2-thienyl)methylene]-5-phenyl-2(3H)-furanone has been used as a building block for the synthesis of novel materials with unique properties. In environmental science, 3-[(5-methyl-2-thienyl)methylene]-5-phenyl-2(3H)-furanone has been studied for its potential applications in the removal of heavy metals from contaminated water.

properties

IUPAC Name

(3E)-3-[(5-methylthiophen-2-yl)methylidene]-5-phenylfuran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O2S/c1-11-7-8-14(19-11)9-13-10-15(18-16(13)17)12-5-3-2-4-6-12/h2-10H,1H3/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEUXZQPSYWPVMZ-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C=C2C=C(OC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(S1)/C=C/2\C=C(OC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3e)-3-[(5-Methyl-2-thienyl)methylene]-5-phenylfuran-2(3h)-one

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